N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine-2,4-dione core. This scaffold is substituted at position 3 with a 4-fluorobenzyl group and at position 1 with an acetamide-linked 2,4-difluorophenyl moiety. The compound’s design leverages fluorinated aromatic rings for enhanced lipophilicity and target binding, while the thienopyrimidine core provides structural rigidity for selective interactions with biological targets, such as kinases or enzymes involved in inflammatory pathways .
Properties
Molecular Formula |
C21H14F3N3O3S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H14F3N3O3S/c22-13-3-1-12(2-4-13)10-27-20(29)19-17(7-8-31-19)26(21(27)30)11-18(28)25-16-6-5-14(23)9-15(16)24/h1-9H,10-11H2,(H,25,28) |
InChI Key |
BTTKKDREMYJRBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural and functional differences between the target compound and its analogs:
Impact of Structural Modifications
Fluorination Patterns :
- The 2,4-difluorophenyl group in the target compound provides optimal hydrophobic interactions and electron-withdrawing effects compared to 2,5-difluorophenyl () or chloro-fluorophenyl () analogs. Fluorine atoms at the 2- and 4-positions minimize metabolic oxidation while enhancing binding to aromatic residues in target proteins .
Core Modifications: Thieno[3,2-d]pyrimidin-2,4-dione (target) vs.
Substituent Effects :
- The 4-fluorobenzyl group at position 3 (target) balances steric bulk and lipophilicity. In contrast, 7-(4-methoxyphenyl) () increases solubility but may reduce cell permeability due to polar methoxy groups .
- Thioether linkages () vs. oxygen-based linkages (target): Sulfur atoms may improve resistance to enzymatic degradation but could introduce metabolic liabilities via oxidation .
Preparation Methods
Synthesis of the Thieno[3,2-d]Pyrimidine-2,4-Dione Core
The thieno[3,2-d]pyrimidine-2,4-dione scaffold serves as the foundational structure for the target compound. Source outlines a cyclocondensation strategy using ethyl 3-aminothiophene-2-carboxylate and potassium cyanate in acetic acid under reflux (Scheme 1). This method yields the dione core with 71–88% efficiency.
Reaction Conditions:
- Reactants: Ethyl 3-aminothiophene-2-carboxylate (1.0 equiv), potassium cyanate (1.2 equiv)
- Solvent: Glacial acetic acid
- Temperature: Reflux (118°C)
- Time: 6–8 hours
- Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol
The mechanism involves nucleophilic attack by the amine on the electrophilic cyanate, followed by cyclization and dehydration. This method avoids thiocyanate byproducts, ensuring high purity.
Chlorination at the 1-Position
Chlorination activates the 1-position for subsequent acetamide coupling. Source employs phosphoryl chloride (POCl₃) under reflux to convert the dione to 1-chlorothieno[3,2-d]pyrimidine-2,4-dione (Scheme 3).
Reaction Conditions:
- Reactants: 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), POCl₃ (5.0 equiv)
- Catalyst: None
- Solvent: Toluene
- Temperature: 110°C
- Time: 4 hours
- Yield: 82%
Excess POCl₃ drives the reaction to completion, generating HCl gas as a byproduct. The chlorinated intermediate is isolated via vacuum distillation.
Coupling with N-(2,4-Difluorophenyl)Acetamide
The final step involves nucleophilic substitution of the 1-chloro group with N-(2,4-difluorophenyl)acetamide. Source utilizes a palladium-catalyzed coupling in 1,4-dioxane (Scheme 4).
Reaction Conditions:
- Reactants: 1-Chloro-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione (1.0 equiv), N-(2,4-difluorophenyl)acetamide (1.2 equiv)
- Catalyst: Bistriphenylphosphine palladium dichloride (0.05 equiv)
- Base: Potassium acetate (3.0 equiv)
- Solvent: 1,4-Dioxane
- Temperature: 110°C
- Time: 2.5 hours
- Yield: 70%
The reaction proceeds via oxidative addition of the palladium catalyst to the C–Cl bond, followed by transmetallation and reductive elimination. Potassium acetate neutralizes HCl, preventing side reactions.
Analytical Characterization
Table 1: Spectroscopic Data for N-(2,4-Difluorophenyl)-2-[3-[(4-Fluorophenyl)Methyl]-2,4-Dioxothieno[3,2-d]Pyrimidin-1-yl]Acetamide
Optimization and Challenges
- Solvent Selection: DMF enhances alkylation efficiency but requires rigorous drying to prevent hydrolysis.
- Chlorination Side Reactions: Excess POCl₃ minimizes residual hydroxyl groups but necessitates careful gas handling.
- Coupling Yield: Palladium catalyst loading above 0.05 equiv increases cost without improving yield.
Alternative Synthetic Routes
Route A: One-Pot Cyclization
Source proposes a tetrazole-mediated cyclization for thienopyrimidines, though yields are lower (58%).
Route B: Suzuki Coupling
Source employs bis(pinacolato)diboron for aryl group introduction, but this method is less efficient for acetamide coupling.
Industrial-Scale Considerations
Q & A
Basic: What are the critical synthetic steps for preparing N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide?
Answer:
The synthesis involves three key stages:
Core Formation : Construction of the thieno[3,2-d]pyrimidine-2,4-dione core via cyclocondensation of thiophene derivatives with urea or thiourea under reflux conditions (e.g., in DMF at 100–120°C for 6–8 hours) .
Substitution : Introduction of the 4-fluorobenzyl group at the N3 position using nucleophilic substitution, typically requiring anhydrous conditions and catalysts like K₂CO₃ in acetonitrile .
Acetamide Coupling : Reaction of the pyrimidine intermediate with N-(2,4-difluorophenyl)chloroacetamide via SN2 displacement, optimized in polar aprotic solvents (e.g., DMSO) at 60–80°C .
Key Considerations : Temperature control (±2°C) and solvent purity are critical to avoid side products like over-alkylated derivatives.
Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?
Answer:
A multi-technique approach is required:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.1 ppm), acetamide carbonyl (δ 168–170 ppm), and fluorophenyl groups (distinct coupling patterns for difluorophenyl) .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., C₂₂H₁₄F₃N₃O₃S: calculated 478.0744) .
- IR Spectroscopy : Validate carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyrimidinedione) .
Data Table :
| Technique | Key Peaks/Bands | Structural Confirmation |
|---|---|---|
| ¹H NMR | δ 4.65 (s, CH₂) | Acetamide linkage |
| ¹³C NMR | δ 165.2 (C=O) | Pyrimidinedione core |
| HRMS | 478.0744 [M+H]⁺ | Molecular formula |
Advanced: How can researchers design experiments to identify biological targets and mechanisms of action?
Answer:
A tiered methodology is recommended:
Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., Akt, EGFR) or inflammatory targets (COX-2), leveraging the fluorophenyl groups’ hydrophobic interactions .
In Vitro Assays :
- Enzyme Inhibition : Test IC₅₀ against purified kinases (e.g., Akt1) via ADP-Glo™ assays .
- Cellular Pathways : Assess TNF-α/IL-6 suppression in LPS-stimulated macrophages (ELISA) .
Target Validation : CRISPR-Cas9 knockout of predicted targets (e.g., Akt1) to confirm loss of compound activity .
Advanced: How should researchers resolve contradictions in reported biological activity data across studies?
Answer: Contradictions often arise from substituent effects or assay conditions. A systematic approach includes:
- Structural Benchmarking : Compare activity of analogs (e.g., 4-chloro vs. 4-fluoro benzyl derivatives) to isolate substituent contributions .
- Assay Standardization : Re-test the compound under uniform conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
- Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., EC₅₀ ranges for anti-proliferative activity: 0.5–5 μM in leukemia vs. 5–20 μM in solid tumors) .
Advanced: What computational strategies elucidate the compound’s mechanism at the molecular level?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with Akt1) for 100 ns to assess binding stability and key residues (e.g., Glu234, Lys268) .
- QSAR Modeling : Derive predictive models using descriptors like LogP, polar surface area, and H-bond donors to optimize bioactivity .
- ADMET Prediction : Use SwissADME to evaluate permeability (Caco-2 > 5 × 10⁻⁶ cm/s) and cytochrome P450 inhibition risks .
Basic: How can researchers ensure compound stability during biological assays?
Answer:
- Storage : Lyophilized solid at -80°C; solutions in DMSO (10 mM stock) stored at -20°C with desiccant .
- Stability Testing : Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) over 72 hours at 37°C; >90% purity required .
Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced potency?
Answer:
- Substituent Screening : Synthesize derivatives with electron-withdrawing groups (e.g., -CF₃) at the difluorophenyl ring to enhance kinase binding .
- Bioisosteric Replacement : Replace thieno[3,2-d]pyrimidine with pyrido[3,2-d]pyrimidine to improve solubility without losing activity .
Data Table :
| Derivative | Modification | IC₅₀ (Akt1) | Solubility (μM) |
|---|---|---|---|
| Parent | None | 1.2 μM | 12 |
| CF₃-4-FPh | -CF₃ at C4 | 0.7 μM | 8 |
| Pyrido Core | Pyrido swap | 1.1 μM | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
